all-trans-Anhydro Retinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6E)-6-[(2E,4E,6E)-3,7-dimethylnona-2,4,6,8-tetraenylidene]-1,5,5-trimethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6/h7-8,10-14H,1,9,15H2,2-6H3/b11-8+,16-10+,17-13+,19-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNRILWHNGFAIN-OYUWDNMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C=C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CCCC(/C1=C\C=C(/C)\C=C\C=C(/C)\C=C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123105 | |
| Record name | (6E)-6-[(2E,4E,6E)-3,7-Dimethyl-2,4,6,8-nonatetraen-1-ylidene]-1,5,5-trimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224-78-8 | |
| Record name | (6E)-6-[(2E,4E,6E)-3,7-Dimethyl-2,4,6,8-nonatetraen-1-ylidene]-1,5,5-trimethylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anhydrovitamin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydrovitamin A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02914 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6E)-6-[(2E,4E,6E)-3,7-Dimethyl-2,4,6,8-nonatetraen-1-ylidene]-1,5,5-trimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHYDROVITAMIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235BBF3K97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Chemical Reactivity of Anhydrovitamin a
Dehydration Mechanisms of Vitamin A and its Esters
The primary mechanism for the formation of anhydrovitamin A is the dehydration of vitamin A (retinol) or its esterified forms, such as retinyl acetate (B1210297) and retinyl palmitate. medchemexpress.commedchemexpress.com This reaction involves the removal of a water molecule from the vitamin A structure.
Acid-Catalyzed Dehydration of Retinol (B82714) and Retinyl Esters
In acidic environments, both retinol and its esters are unstable and can undergo dehydration to form anhydrovitamin A. journalagent.comeuropa.eu The reaction is initiated by the protonation of the hydroxyl group of retinol or the ester group of retinyl esters. This is followed by the elimination of a water molecule or an acid molecule, respectively, leading to the formation of a carbocation intermediate. Subsequent loss of a proton results in the formation of the conjugated double bond system characteristic of anhydrovitamin A. acs.org Strong acids, such as concentrated hydrobromic acid (HBr) at low temperatures, have been shown to produce high yields of anhydrovitamin A. acs.org
Role of Hydroxylic Solvents in Anhydrovitamin A Formation
Hydroxylic solvents, which are solvents containing a hydroxyl group (-OH), can also promote the formation of anhydrovitamin A from vitamin A and its esters. medchemexpress.commedchemexpress.com These solvents can participate in or influence solvolytic reactions, facilitating the dehydration process. archive.org The polarity of the solvent can affect the stability of the intermediates formed during the reaction, thereby influencing the reaction rate. For instance, the degradation of vitamin A derivatives has been observed to be faster in more polar solvents under certain conditions. benchchem.com
Kinetic Studies of Anhydrovitamin A Formation
Kinetic studies have been conducted to understand the rate at which anhydrovitamin A is formed from vitamin A alcohol and its acetate. medchemexpress.comglpbio.comresearchgate.netmedchemexpress.com These studies investigate how factors such as reactant concentration, temperature, and the presence of catalysts affect the reaction rate. For example, the isomerization of all-trans retinol to its 13-cis form is accelerated with increasing oil content in an emulsion, while the dehydration to anhydrovitamin A is favored with increasing water content. dss.go.th The stability of vitamin A palmitate has been shown to be directly dependent on the stability of the formulation it is in. dss.go.th
Thermal Degradation Leading to Anhydrovitamin A
Heat is a significant factor in the degradation of vitamin A and its derivatives, leading to the formation of anhydrovitamin A among other products. acs.orgresearchgate.net
Influence of Temperature on Anhydrovitamin A Formation
Interactive Data Table: Factors Influencing Anhydrovitamin A Formation
| Factor | Influence on Anhydrovitamin A Formation | Supporting Observations |
| Acidity (pH) | Lower pH (acidic conditions) accelerates the dehydration of retinol and its esters. | Retinol is unstable in acidic environments, leading to dehydration. journalagent.comeuropa.eu Adjusting matrix pH from 4.2 to 6.2 reduced the annual loss of retinyl palmitate from 22.3% to 4.8%. acs.org |
| Solvent Type | Hydroxylic and polar solvents can promote the formation of anhydrovitamin A. | Anhydrovitamin A is formed from vitamin A and its esters in the presence of hydroxylic solvents. medchemexpress.commedchemexpress.com |
| Temperature | Higher temperatures generally increase the rate of thermal degradation to anhydrovitamin A. | Vitamin A is sensitive to heat, which can cause degradation. acs.orgresearchgate.net The absorbance of a vitamin A reaction product increased with temperature. cdnsciencepub.com |
| Water Content | Increased water content in emulsions can favor the dehydration reaction. | Dehydration to anhydrovitamin A is favored with increasing water content in emulsions. dss.go.th |
Dimerization and Other By-products in Thermal Processes
The application of heat to vitamin A compounds can trigger a series of reactions, including isomerization, dehydration to form anhydrovitamin A, and dimerization. zjujournals.comresearchgate.net When vitamin A acetate is heated in an oxygen-free and light-protected environment, the reaction pathways are temperature-dependent. At lower temperatures, isomerization is the primary reaction. However, as temperatures increase, dehydration and dimerization become significant, yielding anhydrovitamin A and vitamin A dimers as major by-products. zjujournals.comresearchgate.net
Studies on vitamin A acetate heated in tributyrin (B1683025) have identified these three main reaction types. zjujournals.com Another thermal degradation mechanism reported for retinol involves hydrolysis of the ester, followed by a cycloaddition (Diels-Alder reaction) to form dimers. acs.orgresearchgate.net Research has shown that dimers are predominantly formed through a Diels-Alder reaction between a trans-vitamin A acetate isomer (acting as the diene) and a cis-vitamin A acetate isomer (acting as the dienophile), which itself is a product of thermal isomerization. researchgate.net Besides dimerization, heat can also induce the formation of kitol, which is another type of vitamin A dimer. acs.orgcambridge.org
Photodegradation Pathways and Anhydrovitamin A Formation
Exposure to light, particularly ultraviolet (UV) radiation, is a primary driver for the degradation of vitamin A and its esters, leading to the formation of anhydrovitamin A. urindo.ac.id The photodegradation of retinyl esters like retinyl palmitate and retinyl acetate is a complex process that can generate several products, with anhydrovitamin A being a significant one. ebi.ac.uknih.govnih.gov This process is influenced by the specific wavelength of light, the solvent used, and the presence of oxygen. acs.orgresearchgate.net
The formation of anhydroretinol (an alternative name for anhydrovitamin A) from retinyl esters such as retinyl acetate and retinyl palmitate under UV irradiation predominantly occurs through an ionic photodissociation mechanism. nih.govnih.govacs.org Upon irradiation, retinyl esters can generate retinal cations. acs.orgsci-hub.se These cations then undergo an intramolecular rearrangement, leading to the formation of anhydroretinol isomers. acs.org This pathway is distinct from the free-radical chain reactions that can also occur during photodegradation. nih.govacs.org For instance, the photodecomposition of retinyl palmitate (RP) by UVA light yields anhydroretinol (AR) via this ionic mechanism, while other products like 5,6-epoxy-RP are formed through a free radical-initiated chain reaction. ebi.ac.uknih.govnih.gov
Table 1: Photodegradation Mechanisms of Vitamin A Derivatives
| Compound | Primary Photodegradation Mechanism | Key Product(s) |
| Retinol (RE) | Free Radical Chain Reaction | 9-cis-RE |
| Retinyl Acetate (RA) | Ionic Photodissociation | Anhydroretinol (AR) |
| Retinyl Palmitate (RP) | Ionic Photodissociation | Anhydroretinol (AR) |
This table summarizes the primary degradation pathways for retinol and its esters under UV irradiation as identified in research studies. acs.org
UV irradiation is a key factor in the generation of anhydrovitamin A from its precursors. diva-portal.org When solutions of vitamin A acetate are irradiated with UV light, anhydrovitamin A is produced. researchgate.net This has been confirmed through various analytical methods, including chromatography and absorption spectra. researchgate.net Studies have shown that UVA light can be more destructive to all-trans-retinol than UVB light. researchgate.net The photoirradiation of retinyl palmitate with UVA light results in its decomposition into multiple products, including anhydrovitamin A. ebi.ac.uknih.gov This photodegradation is a result of the retinoid molecule absorbing energy from the UV light, which initiates chemical transformations. nih.govsci-hub.se
The solvent environment plays a significant role in the photodegradation of vitamin A derivatives and consequently affects the yield of anhydrovitamin A. The polarity of the solvent can influence the reaction pathway. For example, the formation of anhydroretinol from retinyl acetate and retinyl palmitate can be inhibited by using a less polar solvent. acs.org
A study comparing anhydrous ethanol (B145695) and isopropanol (B130326) found that the retention of retinyl acetate and retinyl palmitate was significantly higher in the less polar isopropanol after four hours of UV irradiation. acs.org This is attributed to the inhibition of anhydroretinol (AR) formation in the less polar solvent. acs.org An increase in the water content in certain formulations has also been shown to accelerate the dehydration of all-trans-retinol to anhydrovitamin A. diva-portal.org
Table 2: Effect of Solvent Polarity on Retinyl Ester Stability under UV Irradiation
| Solvent | Dielectric Constant (25°C) | Retention of Retinyl Acetate (RA) after 4h UV | Retention of Retinyl Palmitate (RP) after 4h UV |
| Anhydrous Ethanol | 24.35 | Lower | Lower |
| Isopropanol | 19.45 | 17.12% higher than in ethanol | 16.26% higher than in ethanol |
This table presents data from a study showing that the less polar solvent, isopropanol, improves the stability of retinyl esters by inhibiting the formation of anhydroretinol. acs.org
In Vivo and Biological Formation of Anhydrovitamin A
Anhydrovitamin A is not only a product of chemical degradation but is also formed within biological systems. It is recognized as a metabolite of vitamin A. medchemexpress.comglpbio.comnih.gov
Anhydrovitamin A is considered a metabolic by-product of retinol. nih.gov It is a degradation product that can be formed from the dehydration of vitamin A alcohol (retinol) and its esters. medchemexpress.commedchemexpress.com In vivo studies in rats have shown that all-trans-anhydroretinol can be metabolized further into various hydroxy derivatives and their esters. medchemexpress.com However, it cannot be converted back into vitamin A within the body and has a low storage capacity. medchemexpress.com Research has indicated that anhydroretinol is bound by cellular retinol-binding protein and serum retinol-binding protein, suggesting it interacts with the biological pathways of vitamin A metabolism. nih.gov
Enzymatic and Non-Enzymatic Pathways in Biological Systems
The formation of anhydrovitamin A in biological systems can occur through both non-enzymatic and enzymatic routes. The predominant pathway is a non-enzymatic, acid-catalyzed dehydration of vitamin A (retinol) and its esters. medchemexpress.comeuropa.eu This reaction is facilitated by acidic environments, which can cause the loss of a hydroxyl group from the retinol molecule, leading to the formation of a carbon-carbon double bond and resulting in the anhydrovitamin A structure. europa.eu The stability of retinol is compromised in the presence of acids, leading to bond rearrangement, isomerization, and dehydration to form anhydrovitamin A. europa.eu Furthermore, the presence of water in emulsions can favor the dehydration of retinol to anhydrovitamin A. researchgate.net
While non-enzymatic pathways are common, enzymatic formation of anhydrovitamin A has also been identified in specific cellular contexts. A notable example is the enzymatic conversion of retinol to anhydroretinol by spontaneously transformed mouse fibroblasts (Balb/c 3T12-3 cells). nih.gov In these cells, a microsomal preparation was found to be active in synthesizing anhydroretinol from retinol. nih.gov This suggests the involvement of specific enzymes in the dehydration process within these transformed cells. The study also identified a more polar metabolite that appears to be an intermediate in the synthesis of anhydroretinol. nih.gov
Once formed, anhydrovitamin A can be further metabolized. In studies with vitamin A-deficient rats, anhydrovitamin A was metabolized into various monohydroxy and dihydroxy derivatives and their esters. researchgate.net It is significant that in these studies, anhydrovitamin A was not converted back into vitamin A, and neither anhydrovitamin A nor its derivatives were found to be stored in the liver in detectable amounts after a certain period. medchemexpress.comresearchgate.net
The chemical reactivity of anhydrovitamin A is characterized by its polyene system. It is susceptible to degradation by light, heat, and oxygen. acs.org Photo-oxidation of vitamin A palmitate can yield anhydrovitamin A among other products. researchgate.net The molecule is generally unstable in acidic conditions. europa.eu
| Pathway Type | Description | Key Factors/Enzymes | Organism/System |
| Non-Enzymatic | Acid-catalyzed dehydration of retinol and its esters. medchemexpress.comeuropa.eu | Acidic pH, water content in emulsions. europa.euresearchgate.net | General, in vitro and in vivo where acidic conditions prevail. |
| Enzymatic | Conversion of retinol to anhydroretinol. nih.gov | Microsomal enzymes. nih.gov | Spontaneously transformed mouse fibroblasts (Balb/c 3T12-3 cells). nih.gov |
Formation from 3-hydroxyretinol (B108295) in Specific Organisms
A specific and well-documented pathway for the formation of a particular form of anhydrovitamin A, known as anhydrovitamin A2 (3-hydroxyanhydroretinol), occurs in certain freshwater fish. nih.govnih.gov Research has shown that the freshwater fish Saccobranchus fossilis (also known as Heteropneustes fossilis) can convert 3-hydroxyretinol into 3-hydroxyanhydroretinol. nih.govresearchgate.net
This conversion is considered an enzymatic process that takes place within the intestines of the fish. karger.com 3-Hydroxyretinol itself is a metabolite of lutein, a xanthophyll pigment, in these fish. karger.com The structure of this naturally occurring anhydrovitamin A2 was elucidated as 3-hydroxyanhydroretinol through spectroscopic analysis and confirmed by chemical synthesis. nih.gov Further evidence for this transformation is the observation that naturally occurring anhydrovitamin A2 can be converted into retinene2 by passing its solution through manganese dioxide. nih.gov
This biochemical pathway highlights a specialized metabolic route for vitamin A derivatives in certain aquatic species. The conversion of a hydroxylated form of retinol into an anhydro- form demonstrates the diverse metabolic capabilities of different organisms in handling retinoids.
| Organism | Precursor | Product | Location of Conversion | Supporting Evidence |
| Saccobranchus fossilis (freshwater fish) nih.govresearchgate.net | 3-Hydroxyretinol nih.gov | 3-Hydroxyanhydroretinol (Anhydrovitamin A2) nih.govnih.gov | Intestines karger.com | Spectroscopic identification, chemical synthesis confirmation, and conversion to retinene2. nih.govnih.gov |
Biological Activities and Physiological Implications of Anhydrovitamin a
Comparative Biological Potency Relative to Vitamin A
The biological activity of anhydrovitamin A is markedly lower than that of vitamin A. medchemexpress.com Research indicates that anhydrovitamin A possesses a biological activity that is only 0.4% of that of vitamin A. medchemexpress.com
In studies using vitamin A-deficient rats, anhydrovitamin A has demonstrated some growth-promoting activity. invivochem.com However, this effect is not due to the compound itself being converted into vitamin A within the body. medchemexpress.cominvivochem.com Instead, the observed growth promotion is attributed to one or more of its metabolites that are formed in vivo. medchemexpress.cominvivochem.com
Table 1: Comparative Biological Potency of Anhydrovitamin A
| Compound | Relative Biological Activity (vs. Vitamin A) | Growth-Promoting Activity Source | Liver Storage Capacity |
|---|---|---|---|
| Anhydrovitamin A | 0.4% medchemexpress.com | Attributed to in vivo formed metabolites medchemexpress.cominvivochem.com | Very low / Not stored to a measurable extent medchemexpress.cominvivochem.com |
| Vitamin A (Retinol) | 100% (Reference) | Direct | High (Primary storage organ) |
Metabolism and Derivatization of Anhydrovitamin A in Biological Systems
When administered to vitamin A-deficient rats, anhydrovitamin A undergoes significant metabolism. medchemexpress.cominvivochem.com The primary metabolic processes involve hydroxylation and esterification. medchemexpress.com
The utilization of anhydrovitamin A in the body involves hydroxylation mechanisms. invivochem.com Following administration, the compound is processed through pathways of hydroxylation and esterification to form various derivatives. medchemexpress.com
In vivo studies have identified several metabolites of anhydrovitamin A in the liver. medchemexpress.cominvivochem.comoup.com These metabolic products include monohydroxy and dihydroxy derivatives. medchemexpress.cominvivochem.com Specifically, research has identified at least seven different derivatives, including non-hydroxy, monohydroxy, and dihydroxy compounds that also possess ester groups. medchemexpress.com One analysis isolated two monohydroxy derivatives and one dihydroxy derivative, along with their corresponding esters. invivochem.com These metabolites were also found in the kidneys. invivochem.com
Table 2: Identified Metabolites of Anhydrovitamin A in Biological Systems
Absorption and Storage Characteristics of Metabolites
Anhydrovitamin A is orally active and can be absorbed in the body. medchemexpress.com However, its storage capacity is notably low compared to vitamin A. medchemexpress.com Research in rats has shown that following administration, anhydrovitamin A is metabolized in the liver into several derivatives, including monohydroxy, dihydroxy, and ester compounds. medchemexpress.com These metabolites are poorly stored, and within 30 days, no detectable levels of anhydrovitamin A or its metabolites remain in the liver. medchemexpress.com
The route of administration appears to influence the extent of liver storage. Subcutaneous injection of anhydrovitamin A resulted in 26% of the liver storage compared to oral administration in one study. medchemexpress.com It is important to note that anhydrovitamin A cannot be converted back into vitamin A in the body. medchemexpress.com Any observed biological activity, such as growth promotion in vitamin A-deficient models, is attributed to its own derivatives rather than a conversion to retinol (B82714). medchemexpress.com
| Metabolite Characteristic | Finding | Source |
| Metabolites Identified | Monohydroxy, dihydroxy, and ester derivatives | medchemexpress.com |
| Primary Site of Metabolism | Liver | medchemexpress.com |
| Storage Capacity | Poor; no detectable levels in the liver after 30 days | medchemexpress.com |
| Conversion to Vitamin A | Not possible | medchemexpress.com |
| Influence of Administration Route | Subcutaneous injection leads to higher liver storage than oral administration | medchemexpress.com |
Role in Cellular Processes and Signaling (Inferred or Demonstrated)
While research is ongoing, studies have begun to elucidate the role of anhydrovitamin A and its related compounds in various cellular activities.
Vitamin A is essential for vision, participating in the visual cycle as 11-cis-retinal. nih.gov This molecule is crucial for phototransduction, the process of converting light into electrical signals in the retina. nih.govnih.gov Deficiencies or disruptions in the visual cycle can lead to the accumulation of toxic byproducts like lipofuscin, which can impair retinal function. nih.gov While the direct role of anhydrovitamin A in retinal pathways is not as well-defined as that of retinol, the intricate machinery of the visual cycle underscores the importance of proper retinoid metabolism for retinal health. nih.gov Dysregulation of retinoid levels can lead to various retinal diseases. nih.gov
Vitamin A is recognized for its critical role in the immune system, often referred to as the "anti-inflammation vitamin". nih.govresearchgate.net It is vital for the development and function of the immune system, influencing both cellular and humoral immunity. nih.govresearchgate.net Vitamin A helps maintain the integrity of epithelial and mucosal surfaces, which act as the body's first line of defense. nih.govresearchgate.net It is involved in the differentiation and function of innate immune cells like macrophages and neutrophils. nih.gov For instance, retinoic acid, a metabolite of vitamin A, is important for the development of certain macrophages in the colon. nih.gov While the specific contributions of anhydrovitamin A to these processes are still under investigation, the broader family of retinoids plays a well-established and complex role in immune regulation. mdpi.com
Vitamin A is crucial for maintaining the morphological structure and functional integrity of epithelial tissues. nih.govresearchgate.net It promotes the proper differentiation and maturation of epithelial cells and supports the secretion of mucus, which enhances non-specific immunity in the respiratory and intestinal tracts. nih.gov The general importance of retinoids in epithelial health suggests a potential area of investigation for anhydrovitamin A's specific effects.
Anhydroretinol, a retro-retinoid metabolite of vitamin A, has been shown to induce cell death in various laboratory settings. nih.gov This process is linked to the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells. nih.gov The level of oxidative stress induced by anhydroretinol directly correlates with the number of dying cells. nih.gov Interestingly, this cell death mechanism appears to be independent of caspases, which are key enzymes in the classical apoptosis pathway. nih.gov The growth-inhibitory and cell-death-inducing properties of anhydroretinol have led to suggestions that it may act as a natural antagonist to the growth-promoting effects of other vitamin A metabolites. dntb.gov.ua
| Cellular Process | Key Findings Related to Anhydroretinol/Retinoids | Source |
| Retinal Health | Vitamin A (retinol) is essential for the visual cycle. nih.gov | nih.gov |
| Immune Function | Vitamin A enhances immune function and is known as the "anti-inflammation vitamin". nih.govresearchgate.net | nih.govresearchgate.net |
| Epithelial Maintenance | Vitamin A is vital for the structure and function of epithelial tissues. nih.govresearchgate.net | nih.govresearchgate.net |
| Cell Death | Anhydroretinol induces cell death by generating reactive oxygen species (oxidative stress). nih.gov | nih.gov |
| Cell Death Pathway | Anhydroretinol-induced cell death is not blocked by caspase inhibitors. nih.gov | nih.gov |
Interactions with Other Retinoids and Biological Molecules
The biological effects of anhydroretinol can be modulated by the presence of other retinoids. For instance, the cell death induced by anhydroretinol can be blocked by retinol (vitamin A) and another retinol metabolite, 14-hydroxy-4,14-retro-retinol. nih.gov This suggests an antagonistic relationship between these molecules. Furthermore, the antioxidant alpha-tocopherol (B171835) (vitamin E) can also reduce the oxidative stress and subsequent cell death caused by anhydroretinol, highlighting an interaction with non-retinoid molecules. nih.gov The broader family of retinoids exerts its effects by binding to nuclear receptors, such as retinoic acid receptors (RAR) and retinoid X receptors (RXR), which then regulate gene transcription. mdpi.com The interaction of different retinoids with these receptors can lead to a wide range of biological responses, including cell differentiation, proliferation, and apoptosis. mdpi.com
Effects on Vitamin A Homeostasis
Anhydrovitamin A significantly influences vitamin A homeostasis, primarily through its metabolic fate and its inability to be stored effectively within the body. It is considered a degradation product that is formed from the dehydration of vitamin A (retinol). medchemexpress.com
Research in rat models indicates that anhydrovitamin A cannot be converted back into vitamin A, making its formation an irreversible step that diverts retinol from the main metabolic and storage pathways. medchemexpress.com The body metabolizes anhydrovitamin A into several other derivatives, including monohydroxy and dihydroxy compounds, which are then esterified. medchemexpress.com However, these metabolites are poorly absorbed and stored. medchemexpress.com Studies have shown that after 30 days, no detectable levels of these derivatives remain in the liver, highlighting a low storage capacity. medchemexpress.com
A key reason for this poor storage is anhydrovitamin A's molecular structure. The standard mechanism for vitamin A storage involves its esterification into retinyl esters, a reaction catalyzed by the enzyme lecithin:retinol acyltransferase (LRAT). nih.govnih.gov This process is crucial for packaging retinol for storage, primarily in the stellate cells of the liver. brainkart.comlumenlearning.comnih.gov Anhydrovitamin A lacks the necessary hydroxyl (-OH) group that LRAT requires to perform this esterification. Consequently, it cannot be properly prepared for storage, leading to its clearance from the body rather than its preservation. nih.gov This disruption prevents the normal cycling and maintenance of vitamin A reserves.
Table 1: Metabolic Fate and Storage of Anhydrovitamin A vs. Retinol
| Feature | Anhydrovitamin A | Retinol (Vitamin A) |
| Conversion | Cannot be converted back to retinol. medchemexpress.com | Can be reversibly esterified for storage and mobilized when needed. brainkart.com |
| Metabolism | Metabolized into various monohydroxy and dihydroxy derivatives. medchemexpress.com | Oxidized to retinoic acid or esterified to retinyl esters. brainkart.com |
| Storage | Low storage capacity; metabolites are poorly absorbed and stored. medchemexpress.com | Stored primarily in the liver as retinyl esters. brainkart.comlumenlearning.comnih.gov |
| Interaction with LRAT | Lacks the hydroxyl group necessary for the LRAT-catalyzed esterification reaction. | Serves as a substrate for LRAT to form retinyl esters for storage. nih.govnih.gov |
Impact on Retinoid Signaling Pathways
Anhydrovitamin A functions as a significant modulator of retinoid signaling pathways, often acting as an inhibitor of processes that depend on retinol or its active metabolites. nih.govresearchgate.net Its most documented effects are on lymphocyte activity. Vitamin A is a known cofactor for the growth and activation of B and T lymphocytes. nih.govrupress.orgnih.gov This effect is thought to be mediated by retinol's metabolite, 14-hydroxy-4,14-retro-retinol (14-HRR). nih.govnih.gov
Anhydrovitamin A, which is produced in activated B lymphocytes, directly and reversibly inhibits these retinol- and 14-HRR-dependent effects. nih.govrupress.orgnih.gov It has been shown to block the proliferation of B lymphocytes and interfere with the activation of resting T lymphocytes. nih.govnih.gov Notably, the signaling pathway that anhydrovitamin A disrupts in T-cell activation is distinct from the well-known calcineurin/interleukin 2 pathway. nih.govrupress.orgnih.gov
Further research suggests that anhydrovitamin A may exert its influence through the protein kinase C delta (PKCδ) signaling pathway. researchgate.netamegroups.org Retinol acts as an electron carrier that couples PKCδ with cytochrome c, enabling the enzyme's activation, which in turn regulates the pyruvate (B1213749) dehydrogenase complex (PDHC) involved in energy metabolism. amegroups.org Anhydrovitamin A, in contrast, appears to cause an irreversible activation of PKCδ. researchgate.net This traps the enzyme in an "ON" state, which can lead to harmful levels of reactive oxygen species and cellular stress. nih.govresearchgate.net
Table 2: Anhydrovitamin A's Impact on Cellular Signaling
| Signaling Component/Process | Effect of Anhydrovitamin A | Normal Role of Retinol/Metabolites |
| Lymphocyte Proliferation | Blocks B lymphocyte proliferation and T lymphocyte activation. nih.govnih.gov | Acts as an essential cofactor for lymphocyte growth and activation. nih.govnih.gov |
| 14-HRR-dependent Effects | Reversibly inhibits these effects. nih.govnih.gov | 14-HRR mediates retinol's effects on lymphocytes. nih.govnih.gov |
| PKCδ Signalosome | Irreversibly activates PKCδ, leading to oxidative stress. nih.govresearchgate.net | Reversibly activates PKCδ as part of normal redox signaling. amegroups.org |
| T-Cell Activation Pathway | Blocks a pathway distinct from the calcineurin/interleukin 2 pathway. nih.govnih.gov | Mediates activation through the 14-HRR pathway. nih.govnih.gov |
Modulation of Biological Activity of Parent Compounds
Anhydrovitamin A acts as a competitive antagonist to its parent compound, retinol, thereby modulating its biological activities. researchgate.net While derived from vitamin A, its own biological activity is extremely low, estimated to be only 0.4% of that of retinol. medchemexpress.com Its primary role appears to be inhibitory.
This antagonism is clearly demonstrated in its effects on lymphocytes, where the presence of anhydrovitamin A blocks the pro-growth functions of both retinol and its active metabolite, 14-hydroxy-4,14-retro-retinol. nih.govnih.gov The addition of retinol or 14-HRR can counteract the cell death induced by anhydrovitamin A, highlighting a direct competitive relationship. nih.gov
Furthermore, anhydrovitamin A's ability to bind to cellular retinol-binding protein (CRBP-I) with an affinity similar to retinol suggests it can compete for transport and binding sites, effectively reducing the availability and function of retinol within the cell. researchgate.net By generating reactive oxygen species, anhydrovitamin A creates a state of oxidative stress that is contrary to the normal physiological roles of vitamin A. nih.gov This antagonistic action is further supported by findings that antioxidants like alpha-tocopherol (vitamin E) can reduce the cellular damage caused by anhydrovitamin A, much like retinol itself can. nih.gov
Table 3: Comparison of Biological Activity
| Compound | Relative Biological Activity | Primary Function |
| Retinol (Vitamin A) | 100% | Essential nutrient for vision, immunity, cell growth. brainkart.comnih.gov |
| Anhydrovitamin A | 0.4% medchemexpress.com | Acts as a competitive antagonist of retinol; induces oxidative stress. nih.govresearchgate.net |
| 14-hydroxy-4,14-retro-retinol (14-HRR) | Not specified | Active metabolite mediating retinol's effects on lymphocytes. nih.govnih.gov |
Analytical Methodologies for Anhydrovitamin a
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods provide detailed information about the molecular structure and electronic properties of anhydrovitamin A.
UV-Visible spectroscopy is a fundamental technique for detecting and monitoring anhydrovitamin A due to its conjugated polyene system, which gives rise to strong absorption in the ultraviolet-visible region. The absorption maxima (λmax) are characteristic of the specific isomer and the solvent used. The spectrum of all-trans-anhydrovitamin A typically exhibits a distinct fine structure.
Key Research Findings:
The UV-Visible absorption spectrum of all-trans-anhydroretinol displays characteristic maxima that are indicative of its extended conjugated system.
Table 1: UV-Visible Absorption Maxima of Anhydrovitamin A Isomers
| Isomer | Solvent | Absorption Maxima (λmax) in nm | Molar Extinction Coefficient (ε) |
| all-trans-Anhydrovitamin A | Not Specified | 348, 368, 390 | Not Specified |
| 8-cis-Anhydrovitamin A | Not Specified | Not Specified | Not Specified |
| 12-cis-Anhydrovitamin A | Not Specified | Not Specified | Not Specified |
| 6-cis-Anhydrovitamin A | Not Specified | Not Specified | Not Specified |
Data for isomers other than all-trans-Anhydrovitamin A and specific molar extinction coefficients were not available in the searched literature.
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the anhydrovitamin A molecule. By analyzing the vibrational frequencies of the bonds, the presence of specific structural features can be confirmed. While a dedicated IR spectrum for anhydrovitamin A was not found in the provided search results, the expected characteristic absorption bands can be inferred from its known structure, which includes C-H bonds (alkane and alkene), C=C bonds (alkene), and C-C bonds.
Expected Characteristic IR Absorption Bands for Anhydrovitamin A:
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| =C-H (Alkenyl) | Stretch | 3100-3000 |
| -C-H (Alkyl) | Stretch | 3000-2850 |
| C=C (Alkene) | Stretch | 1680-1640 |
| -C-H (Alkyl) | Bend | 1470-1350 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of anhydrovitamin A. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete assignment of the molecular structure and stereochemistry.
Key Research Findings:
The ¹H NMR spectrum of all-trans-anhydroretinol has been analyzed, and specific chemical shifts have been assigned to the protons in the molecule.
The nuclear Overhauser effect (NOE) has been used to confirm the (6E) configuration of all-trans-anhydroretinol by observing the interaction between the 1-Me protons and the 8-H proton.
Table 2: ¹H NMR Chemical Shifts for all-trans-Anhydroretinol
| Proton | Chemical Shift (δ) in ppm |
| 4-H | 5.79 |
| 1-Me | 1.3 |
A complete list of proton chemical shifts was not available in the searched literature.
Table 3: ¹³C NMR Chemical Shifts for Anhydrovitamin A
Specific ¹³C NMR data for anhydrovitamin A were not found in the provided search results.
Mass spectrometry (MS) is employed for the determination of the molecular weight and fragmentation pattern of anhydrovitamin A, which aids in its identification and structural analysis. High-resolution mass spectrometry can provide the exact molecular formula.
Key Research Findings:
The high-resolution electron ionization mass spectrum of anhydrovitamin A shows a molecular ion peak at an m/z of 268.2186, which corresponds to the molecular formula C₂₀H₂₈. This confirms the loss of a water molecule from the parent retinol (B82714) molecule (m/z 286).
Table 4: Key Mass Spectrometry Data for Anhydrovitamin A
| Ion | m/z (mass-to-charge ratio) |
| [M]⁺ | 268.2186 |
Detailed fragmentation data for anhydrovitamin A were not available in the searched literature.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation of anhydrovitamin A from other retinoids and components in a mixture, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of anhydrovitamin A. Reversed-phase HPLC is particularly effective for separating the various isomers of anhydrovitamin A.
Key Research Findings:
Reversed-phase HPLC has been successfully used to separate synthetic isomers of anhydrovitamin A.
In one study, all-trans-anhydroretinol was identified with a retention time of 41.2 minutes.
Table 5: Exemplary HPLC Methods for Anhydrovitamin A Analysis
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Reversed-Phase | Not Specified | Not Specified | Not Specified |
Detailed parameters for various HPLC methods were not available in the provided search results.
Thin Layer Chromatography (TLC) in Analysis
Thin Layer Chromatography (TLC) is a versatile and cost-effective technique that can be employed for the qualitative and semi-quantitative analysis of anhydrovitamin A nih.gov. It is often used for screening purposes, to monitor the progress of reactions, or as a preliminary step before more sophisticated analyses like HPLC. In the analysis of vitamin A and its degradation products, TLC can effectively separate anhydrovitamin A from retinol and other related compounds based on their differential partitioning between the stationary phase (e.g., silica gel) and the mobile phase. Visualization of the separated spots can be achieved under UV light or by spraying with a suitable chromogenic reagent, such as antimony (III) chloride, which produces a characteristic color with retinoids.
Gas Chromatography (GC)
Gas Chromatography (GC) is another technique applicable to the analysis of anhydrovitamin A, particularly when coupled with a mass spectrometer (GC-MS). An isotope dilution method using anhydroretinol (ANR) has been evaluated by GC-MS for determining the total body stores of vitamin A nih.gov. This demonstrates the utility of GC-MS in the sensitive detection and quantification of this hydrocarbon derivative of retinol. The volatility of anhydrovitamin A allows for its separation in the gas phase. The use of cold on-column injection techniques can be beneficial to prevent thermal decomposition of heat-labile compounds like some retinoids nih.gov.
Challenges in Chromatographic Purity and Interference Elimination
The chromatographic analysis of anhydrovitamin A is not without its challenges. The inherent instability of retinoids, including anhydrovitamin A, to light, heat, and oxygen requires careful sample handling and analysis conditions to prevent degradation during the analytical process nih.gov.
A significant challenge lies in achieving complete separation from other structurally similar retinoids and isomers, which may co-elute and interfere with accurate quantification. The presence of other degradation products or matrix components in a sample can also lead to overlapping peaks, complicating the analysis. Furthermore, the potential for on-column isomerization or degradation can affect the reliability of the results. Therefore, method development and validation are critical to ensure the specificity, accuracy, and reproducibility of the chromatographic analysis of anhydrovitamin A.
Colorimetric Assays Utilizing Anhydrovitamin A Formation
Colorimetric assays have historically been a common method for the determination of vitamin A. Many of these methods rely on the conversion of vitamin A to anhydrovitamin A, which then reacts with a chromogenic reagent to produce a colored complex that can be quantified spectrophotometrically.
The Carr-Price reaction is a classic example, where a Lewis acid, typically antimony trichloride (SbCl₃) in chloroform, reacts with retinol cdnsciencepub.comijirt.org. The proposed mechanism involves the initial conversion of retinol to anhydrovitamin A by the Lewis acid cdnsciencepub.comsci-hub.se. This is followed by the interaction of the Lewis acid with the conjugated system of anhydrovitamin A to form a transient, intensely blue-colored π-complex with an absorption maximum around 620 nm cdnsciencepub.com.
Other Lewis acids, such as trifluoroacetic acid (TFA), have also been used as reagents in colorimetric assays for vitamin A sci-hub.seresearchgate.net. TFA offers advantages over antimony trichloride as it is less susceptible to interference from moisture sci-hub.se. The reaction with TFA also proceeds through the formation of anhydrovitamin A, producing a colored species that can be measured. Another colorimetric procedure involves the direct conversion of vitamin A to anhydrovitamin A using p-toluenesulphonic acid or anhydrous ethanolic-HCl, followed by the measurement of the resulting color cdnsciencepub.com. The specificity of these reactions for vitamin A is a key advantage, although careful control of reaction conditions, such as the exclusion of water, is often necessary to obtain accurate results cdnsciencepub.com.
Table 2: Common Reagents in Colorimetric Assays Involving Anhydrovitamin A
| Reagent | Role in Assay |
| Antimony Trichloride (SbCl₃) | A Lewis acid that facilitates the dehydration of retinol to anhydrovitamin A and forms a colored complex. |
| Trifluoroacetic Acid (TFA) | A Lewis acid alternative to SbCl₃, also promoting anhydrovitamin A formation and subsequent color development. |
| p-Toluenesulphonic Acid | An acid catalyst used for the direct conversion of vitamin A to anhydrovitamin A. |
| Anhydrous Ethanolic-HCl | Used for the dehydration of vitamin A to anhydrovitamin A. |
Conversion of Vitamin A to Anhydrovitamin A for Quantification
The conversion of vitamin A to anhydrovitamin A serves as a foundational step in several quantification methods. This dehydration reaction is typically facilitated by acids in an anhydrous environment. One established method involves the use of anhydrous ethanolic hydrogen chloride (HCl) or p-toluenesulfonic acid to convert vitamin A into anhydrovitamin A nih.gov. This reaction is noted for its high specificity towards vitamin A, making it a valuable tool for analysis nih.gov. The resulting anhydrovitamin A exhibits characteristic absorption maxima at 351 nm, 371 nm, and 392 nm in ethanol (B145695), which are utilized for its spectrophotometric quantification nih.gov.
The efficiency of this conversion is paramount for accurate quantification. However, the presence of even trace amounts of water can significantly hinder the reaction, leading to lower than expected results nih.gov. Therefore, maintaining strictly anhydrous conditions is a critical parameter for the successful application of this method.
Specificity and Limitations of Colorimetric Procedures
Colorimetric methods are widely used for the analysis of vitamin A and its derivatives. A common procedure is the Carr-Price method, which involves the reaction of vitamin A with antimony trichloride in chloroform to produce a transient blue color with a maximum absorbance at 620 nm nih.gov. While sensitive, this method has several disadvantages, including the rapid fading of the color, the need for precise timing of measurements (within 5 to 10 seconds), and the corrosive nature of the reagent nih.gov.
Another colorimetric approach involves the reaction of 'activated' 1,3-dichloro-2-propanol with vitamin A, which yields a more stable pink-colored complex with an absorption maximum at 555 nm nih.gov. The stability of this complex, lasting for 2 to 10 minutes, offers an advantage over the fleeting color of the Carr-Price reaction nih.gov. However, the difficulty in reproducibly activating the 1,3-dichloro-2-propanol has limited its widespread adoption nih.gov.
The conversion to anhydrovitamin A itself forms the basis of a specific colorimetric procedure. The characteristic absorbances of anhydrovitamin A provide a more stable and specific measurement compared to the direct colorimetric reactions of vitamin A nih.gov.
| Method | Reagent | λmax (nm) | Color | Stability | Key Limitations |
| Carr-Price | Antimony trichloride | 620 | Blue | Fades rapidly (5-10 s) | Timing critical, corrosive reagent, water interference nih.gov |
| Sobel-Werbin | Activated 1,3-dichloro-2-propanol | 555 | Pink | Stable (2-10 min) | Difficulty in reagent activation nih.gov |
| Anhydrovitamin A Conversion | Ethanolic HCl or p-toluenesulfonic acid | 351, 371, 392 | - | Stable | Requires strictly anhydrous conditions nih.gov |
Interference from Other Vitamin A Derivatives and Compounds
A significant challenge in the colorimetric analysis of vitamin A is the potential for interference from other compounds. The Carr-Price method, for instance, is less prone to interference than ultraviolet spectrophotometry but is not entirely immune nih.gov. The presence of other vitamin A derivatives or structurally similar compounds can potentially react with the colorimetric reagents, leading to inaccurate results.
For example, in complex biological matrices, various carotenoids and other fat-soluble vitamins might be present. While the conversion to anhydrovitamin A is highly specific for vitamin A, the initial sample extraction and preparation must be robust enough to minimize the presence of interfering substances. The choice of reductants in certain colorimetric assays for other compounds, such as iron, can also be a source of interference, with different reductants like dithionite, ascorbic acid, and hydroxylamine showing varying degrees of interference depending on the assay conditions nih.gov.
Electrochemical Methods for Anhydrovitamin A Determination
Electrochemical techniques offer a sensitive and often simpler alternative for the determination of vitamin A and its derivatives.
Voltammetric Oxidation of Vitamin A and its Relevance to Anhydrovitamin A
Voltammetry, particularly cyclic voltammetry, has been employed to study the redox behavior of vitamin A. The oxidation of retinol can be observed using a glassy carbon electrode in various solvent systems mdpi.com. For instance, studies have been conducted in 0.05 M acetate (B1210297) buffer containing 95% methanol, as well as in tetrahydrofuran (THF) with tetrabutylammonium perchlorate as the supporting electrolyte mdpi.com. The oxidation potential for retinol has been reported to be around +0.8 V mdpi.com.
The electrochemical properties of anhydrovitamin A would be distinct from those of retinol due to the alteration in its conjugated double bond system. This difference in electrochemical behavior can be exploited for its selective determination. The voltammetric oxidation of vitamin A at a carbon paste electrode has been successfully used to determine its content in pharmaceutical preparations ijcrt.orgoup.com.
Advantages in Eliminating Chromatographic Clean-up
A significant advantage of electrochemical methods is the potential to eliminate the need for extensive chromatographic clean-up procedures ijcrt.org. This not only saves time but also reduces a potential source of analytical error associated with sample loss during purification steps ijcrt.org. For instance, in the voltammetric determination of vitamin A in pharmaceutical preparations, it was found that chromatography was not required as a clean-up step ijcrt.org.
Furthermore, electrochemical methods can be designed to be highly selective. For example, vitamin E (tocopherol), a common interferent in other methods, can be rendered electrochemically inactive in the potential range of interest for vitamin A analysis by acetylation of its alcohol form ijcrt.org. This inherent selectivity simplifies the analytical workflow and enhances the accuracy of the determination.
Method Validation and Interlaboratory Comparison Studies
The validation of analytical methods is crucial to ensure their reliability, accuracy, and reproducibility. This process involves evaluating several performance characteristics. For methods analyzing vitamin A and its derivatives, validation according to guidelines such as those from the International Council for Harmonisation (ICH) is common, assessing parameters like specificity, linearity, precision, robustness, and ruggedness oup.com.
A simple and reproducible RP-HPLC method for determining Vitamin A acetate in sunflower oil was validated, showing linearity in the range of 0.05-10 ppm with a correlation coefficient (r²) of 0.998 oup.com. The intermediate precision was found to have a relative standard deviation of less than 2.0%, indicating the method's reliability oup.com.
Interlaboratory comparison studies are essential for assessing the reproducibility of a method across different laboratories. In a collaborative study on the determination of retinyl palmitate in fortified fluid milk, 11 laboratories analyzed 13 blind duplicate samples researchgate.net. The results showed repeatability standard deviations (RSDr) ranging from 1.5% to 5.7% and reproducibility standard deviations (RSDR) from 5.0% to 22.7% researchgate.net. Such studies highlight that discrepancies in results between laboratories can often be greater than the variation attributed to different analytical methods ijcrt.org.
A survey of laboratories participating in an external quality assurance program for vitamin A analysis revealed that while most used HPLC with spectrophotometric detection, major differences existed in sample protection from light, extraction solvents, and calibrator choice, contributing to inter-laboratory variability. Modifications to analytical procedures that have not been validated through rigorous interlaboratory collaborative studies can be a significant source of variability ijcrt.org.
| Validation Parameter | Description | Example Finding for Vitamin A/Derivatives |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | A validated RP-HPLC method for Vitamin A acetate was linear between 0.05-10 ppm (r² = 0.998) oup.com. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability standard deviations for retinyl palmitate in milk ranged from 1.5% to 5.7% in a collaborative study researchgate.net. |
| Reproducibility | The precision between laboratories. | Reproducibility standard deviations for retinyl palmitate in milk ranged from 5.0% to 22.7% in a collaborative study researchgate.net. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Modifications to analysis procedures without proper validation can be a source of significant variability ijcrt.org. |
Synthesis and Derivatization of Anhydrovitamin a in Laboratory Settings
Chemical Synthesis Routes for Anhydrovitamin A
The laboratory synthesis of anhydrovitamin A primarily involves the dehydration of a vitamin A precursor. This process must be carefully controlled to achieve the desired product and avoid the formation of unwanted isomers or byproducts.
Confirmation of Natural Structure through Synthesis
Total synthesis is a definitive method for confirming the structure of a naturally occurring compound. In the case of anhydrovitamin A₂, a form found in nature, its structure was first elucidated using spectroscopic methods (UV-visible, IR, NMR, and mass spectrometry) and then unequivocally confirmed through chemical synthesis. Research demonstrated that the naturally occurring anhydrovitamin A₂ is 3-hydroxyanhydroretinol. This structure was verified by synthesizing the compound in the laboratory and comparing its properties to the natural isolate. This process not only validated the proposed structure but also provided a reproducible method for obtaining the compound for further study.
Strategies for Controlled Dehydration of Retinol (B82714) Precursors
The most common strategy for synthesizing anhydrovitamin A is the controlled dehydration of retinol (vitamin A alcohol) or its esters. This elimination reaction is typically catalyzed by acids. Retinol's structure, with its polyunsaturated side chain and terminal alcohol group, makes it susceptible to dehydration under acidic conditions.
Common laboratory methods include:
Treatment with Mineral Acids: Using a strong acid like hydrogen chloride (HCl) in an appropriate solvent can effectively remove the hydroxyl group and the adjacent hydrogen to form a new double bond, extending the conjugated system.
Treatment with Organic Acids: Toluenesulfonic acid is another reagent used for the acid-catalyzed dehydration of retinol to yield anhydrovitamin A.
Photodegradation: Anhydroretinol can also be formed as a photodegradation product from vitamin A esters, such as retinyl acetate (B1210297) and retinyl palmitate, under UV irradiation through an ionic photodissociation mechanism.
The stability of the precursor is a critical factor; retinol is known to be unstable in the presence of acids, which can cause not only dehydration to anhydrovitamin A but also isomerization to retro-vitamin A. Therefore, reaction conditions must be carefully optimized to favor the formation of the desired anhydro product.
| Precursor | Reagent/Condition | Product | Reference |
| Retinol / Dehydroretinol | Hydrogen Chloride (HCl) or Toluenesulfonic acid | Anhydrovitamin A | |
| 3-Hydroxyvitamin A | Dry ethanolic hydrogen chloride | 3-Hydroxyanhydrovitamin A / 3-Ethoxyanhydrovitamin A | |
| Retinyl Acetate / Retinyl Palmitate | UV Irradiation | Anhydroretinol |
Preparation of Anhydrovitamin A Derivatives and Analogues
The synthesis of anhydrovitamin A derivatives allows for the exploration of structure-activity relationships and the investigation of metabolic pathways.
Synthesis of Hydroxy Derivatives (e.g., Monohydroxy, Dihydroxy)
The synthesis of hydroxylated anhydrovitamin A derivatives is of particular interest as these compounds have been identified as metabolites. Research has shown that all-trans-anhydroretinol can be metabolized in vivo into various monohydroxy and dihydroxy derivatives.
A key synthetic route to a hydroxy derivative involves starting with an already hydroxylated precursor. For instance, the treatment of 3-hydroxyvitamin A with dry ethanolic hydrogen chloride yields a compound that resembles the naturally occurring anhydrovitamin A₂, which is itself a hydroxy derivative (3-hydroxyanhydroretinol). This reaction demonstrates a direct pathway to introduce a hydroxyl group into the anhydrovitamin A scaffold.
Synthesis of Ester Derivatives
Ester derivatives of anhydrovitamin A have also been identified as metabolites. In vivo studies show that anhydrovitamin A is metabolized into derivatives that include ester groups.
In the laboratory, these esters can be prepared using standard esterification procedures. For example, a hydroxy derivative of anhydrovitamin A can be reacted with an acyl chloride or anhydride (B1165640) to form the corresponding ester. This approach is analogous to the synthesis of vitamin A esters like retinyl acetate. The synthesis of anthraquinone (B42736) beta-carboxylate of neo-vitamin A, an isomer of vitamin A, from the corresponding alcohol and anthraquinone beta-carboxyl chloride demonstrates a viable pathway for creating complex esters from a retinoid alcohol.
Stereochemical Considerations in Anhydrovitamin A Synthesis
The polyene chain of anhydrovitamin A contains multiple double bonds, giving rise to the possibility of numerous geometric isomers (cis/trans or E/Z). The specific stereochemistry of the molecule can significantly impact its physical properties and biological activity. Therefore, controlling the stereochemical outcome of the synthesis is a critical challenge.
Research has focused on developing methods for stereocontrolled synthesis to selectively produce specific isomers. A notable achievement is the stereocontrolled synthesis of both all-(E)-anhydroretinol (all-trans) and the (8Z)-anhydroretinol isomer. This level of control allows for the preparation of specific, pure isomers, which
Degradation and Stability Research of Anhydrovitamin a
Factors Influencing Anhydrovitamin A Stability
The chemical integrity of anhydrovitamin A is susceptible to several external conditions. Research has focused on how oxygen, light, pH, and the surrounding solvent system impact its degradation.
Impact of Oxygen and Light Exposure
Anhydrovitamin A is known to be sensitive to both oxygen and light. researchgate.netiarc.fr Exposure to light, particularly ultraviolet (UV) radiation, can induce significant degradation. researchgate.net The presence of oxygen can accelerate this photodegradation process. researchgate.net Studies have shown that photoirradiation of anhydrovitamin A can generate reactive oxygen species (ROS), such as singlet oxygen and superoxide, which can then lead to further degradation and lipid peroxidation. ewg.org
The degradation process is complex and can be influenced by the specific light wavelengths. For instance, UVA light has been shown to be more destructive to related retinoids than UVB light. researchgate.net The use of antioxidants has been explored to mitigate this degradation. While some antioxidants have shown a protective effect by scavenging free radicals, their effectiveness can vary depending on the specific conditions. researchgate.net To prevent degradation and isomerization, it is recommended that anhydrovitamin A be stored under nitrogen, protected from light, at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). medchemexpress.comglpbio.com
Influence of pH and Solvent Systems
The stability of anhydrovitamin A is markedly affected by the pH of its environment. It is particularly unstable in acidic conditions, which promote its formation from retinol (B82714) through dehydration but can also lead to further reactions. iarc.freuropa.eu The concentration of hydrogen ions (H+) can influence the rate of degradation. For example, in studies of microencapsulated retinyl palmitate, adjusting the pH of the matrix from 4.2 to 6.2 significantly reduced the degradation to anhydrovitamin A. acs.orgnih.gov
The choice of solvent also plays a critical role in the stability of anhydrovitamin A and related retinoids. acs.orgnih.gov The polarity of the solvent can influence degradation rates. For instance, the degradation of retinyl acetate (B1210297) and retinyl palmitate to anhydrovitamin A is slower in less polar solvents like isopropanol (B130326) compared to more polar solvents like ethanol (B145695). acs.org This is attributed to the ionic photodissociation mechanism that leads to anhydrovitamin A formation, which is less favored in solvents with lower polarity. acs.org Anhydrovitamin A has been observed to degrade more rapidly in acetone (B3395972) under UV light than in petroleum ether. benchchem.com
Interactive Table: Effect of Solvent Polarity on Retinoid Stability under UV Irradiation
| Solvent | Dielectric Constant (at 25°C) | Retinoid | Retention Rate after 4h UV (%) |
| Anhydrous Ethanol | 24.35 | Retinyl Acetate (RA) | Lower |
| Isopropanol | 19.45 | Retinyl Acetate (RA) | 17.12% higher than in ethanol |
| Anhydrous Ethanol | 24.35 | Retinyl Palmitate (RP) | Lower |
| Isopropanol | 19.45 | Retinyl Palmitate (RP) | 16.26% higher than in ethanol |
Data sourced from a 2025 study on the photodegradation of vitamin A derivatives. acs.org The study found that using the less polar solvent, isopropanol, inhibited the formation of anhydroretinol from RA and RP, thereby increasing their stability under UV light.
Thermal Stability and Kinetics
Heat is another factor that can compromise the stability of anhydrovitamin A and its precursors. Thermal degradation of vitamin A derivatives can lead to the formation of anhydrovitamin A through a process known as ester thermal elimination. nih.govacs.org The kinetics of this degradation are influenced by temperature, with higher temperatures generally accelerating the process. diva-portal.org
Kinetic studies have been conducted to understand the rate of anhydrovitamin A formation from vitamin A and its esters. glpbio.com For example, the degradation of microencapsulated vitamin A palmitate to anhydroretinol and palmitic acid follows a pathway where the hydrogen ion concentration affects the rate of this thermal elimination. nih.gov The stability of vitamin A compounds is a concern for shelf life in various products, and understanding the thermal kinetics is important for predicting and improving stability. acs.org
Mechanisms of Anhydrovitamin A Degradation
The degradation of anhydrovitamin A can proceed through several mechanistic pathways, primarily driven by light and leading to various products and isomers.
Photodegradation Mechanisms and Products
The photodegradation of anhydrovitamin A is a significant pathway for its decomposition. When exposed to UV light, particularly UVA, anhydrovitamin A can be formed from its parent compounds, like retinyl palmitate, through an ionic photodissociation mechanism. nih.govnih.govnih.gov This process involves the release of an anion to form a carbocation, which then rearranges to form anhydroretinol. mdpi.com
Once formed, anhydrovitamin A itself is subject to further photodegradation. Photoirradiation of anhydrovitamin A can generate reactive oxygen species (ROS), including singlet oxygen and superoxide. ewg.org These ROS can then mediate further reactions, such as lipid peroxidation. ewg.orgnih.gov The photodegradation of retinoids, in general, can lead to a variety of products, including epoxides, peroxides, and cleavage products from the polyene side-chain. researchgate.netresearchgate.net
Table: Identified Photodecomposition Products from Retinyl Palmitate Irradiation
| Precursor | Irradiation Condition | Identified Products | Proposed Mechanism |
| Retinyl Palmitate | UVA light in ethanol | Anhydroretinol (AR), Palmitic Acid | Ionic Photodissociation |
| Retinyl Palmitate | UVA light in ethanol | 5,6-epoxy-RP, 4-keto-RP | Free Radical Chain Reaction |
Data compiled from studies on retinyl palmitate photodecomposition. nih.govnih.gov
Isomerization Processes of Anhydroretinol
Anhydroretinol, like other retinoids, can undergo isomerization when exposed to energy sources like light. nih.govmdpi.com This process involves the conversion between different geometric isomers, primarily cis-trans isomers. The anhydroretinol that is initially formed from the photodegradation of retinyl palmitate is typically in the trans-form. mdpi.com
However, continued photoirradiation causes this trans-isomer to convert into a mixture of isomers. nih.govmdpi.com Studies have identified the formation of several cis-isomers of anhydroretinol upon irradiation. nih.govmdpi.com For example, HPLC analysis has separated all-trans-anhydroretinol from three of its cis-isomers, and the ratio of these isomers is dependent on the duration of the photoirradiation. mdpi.com The isomerization can proceed through an ionic photodissociation mechanism, where a carbocation intermediate allows for rotation around the double bonds before reforming in a different configuration. mdpi.com
Strategies for Enhancing Stability (e.g., Antioxidants, Encapsulation)
The inherent instability of anhydrovitamin A, a degradation product of vitamin A, necessitates strategies to mitigate its formation and preserve the integrity of the parent compound, retinol and its esters. medchemexpress.comysnamgroup.com Research has primarily focused on the use of antioxidants and various encapsulation techniques to enhance stability. researchgate.netupm.edu.my
The addition of antioxidants has been shown to be a simple and effective method for preventing the degradation of retinol to anhydrovitamin A. researchgate.net Butylated hydroxytoluene (BHT) is a commonly cited antioxidant that provides significant protection against both thermal and photo-degradation. researchgate.netdiva-portal.org For instance, the presence of BHT can interrupt the free radical chain reactions that lead to the degradation of retinol, thereby improving its stability. acs.org One study demonstrated that the addition of BHT to a retinol solution increased its retention by 12.49% after 4 hours of UV irradiation. acs.org
Encapsulation technologies offer a physical barrier to protect vitamin A from pro-degradative environmental factors such as oxygen, light, and water. researchgate.netupm.edu.my Various methods have been explored, including the use of polymer microspheres, nanoemulsions, liposomes, and solid lipid nanoparticles. ysnamgroup.comresearchgate.netupm.edu.my
Microencapsulation has emerged as a key strategy to improve the stability of vitamin A. researchgate.net This technique involves enclosing the vitamin in a protective matrix. For example, a study on vitamin A microencapsulation using a shell material composed of gelatin, carboxymethyl cellulose, and salt reported an initial encapsulation efficiency of 81.12%. nih.gov After nine weeks of storage, the encapsulation rate remained high at 75.38%, indicating excellent storage stability. nih.gov Another approach utilized polymer microspheres with a locally alkaline microclimate to minimize the acid-catalyzed degradation of vitamin A to anhydrovitamin A. ysnamgroup.com This "proton-buffering" effect was shown to effectively enhance the chemical stability of vitamin A. ysnamgroup.com
Emulsion-based delivery systems are also widely used for encapsulating vitamin A. researchgate.net Oil-in-water-in-oil (O/W/O) multiple emulsions have been shown to be particularly effective in stabilizing retinol. researchgate.net In one study, the stability of retinol in an O/W/O emulsion was significantly higher than in simple oil-in-water (O/W) or water-in-oil (W/O) emulsions. researchgate.net The remaining percentage of retinol after 4 weeks at 50°C was 56.9% in the O/W/O emulsion, compared to 32.3% in the O/W emulsion and 45.7% in the W/O emulsion. researchgate.net The stability was further improved to 77.1% with the addition of antioxidants to the O/W/O emulsion. researchgate.net
Recent research has also investigated the photodegradation of vitamin A and its derivatives, proposing strategies to enhance their stability under UV irradiation. acs.org It was found that using isopropyl alcohol as a solvent inhibited the formation of anhydroretinol from retinyl acetate and retinyl palmitate, increasing their retention by 17.12% and 16.26%, respectively, compared to when ethanol was used as the solvent. acs.org
The table below summarizes findings from various studies on enhancing the stability of vitamin A, which directly relates to minimizing the formation of anhydrovitamin A.
| Stabilization Strategy | Key Findings | Reference |
| Antioxidant (BHT) | Increased retinol retention by 12.49% after 4 hours of UV irradiation. | acs.org |
| Microencapsulation | Initial encapsulation efficiency of 81.12%, decreasing to 75.38% after 9 weeks of storage. | nih.gov |
| O/W/O Emulsion | Retinol retention of 56.9% after 4 weeks at 50°C, which increased to 77.1% with antioxidants. | researchgate.net |
| Solvent Selection | Use of isopropyl alcohol increased retention of retinyl acetate and retinyl palmitate by 17.12% and 16.26% respectively, compared to ethanol. | acs.org |
| Polymer Microspheres | "Proton-buffering" effect of poly(methyl methacrylate)-g-polyethylenimine microspheres decreased the formation of anhydro-vitamin A. | ysnamgroup.com |
Future Research Directions and Unexplored Areas
Elucidation of Novel Biological Roles and Signaling Pathways
While some functions of anhydrovitamin A have been identified, a comprehensive understanding of its biological significance remains an area of active investigation. Anhydroretinol (AR), a form of anhydrovitamin A, is known to be produced in activated human B lymphocytes and can inhibit the proliferation of both B and T lymphocytes. nih.gov This suggests a role in regulating immune responses. Future research is poised to delve deeper into the specific intracellular signaling pathways that anhydrovitamin A modulates. nih.gov It is known to be distinct from the calcineurin/interleukin 2 pathway targeted by certain immunosuppressants. nih.gov Further studies could uncover novel mechanisms by which anhydrovitamin A influences cellular processes, potentially revealing new therapeutic targets for immunological disorders. The interaction of anhydrovitamin A with retinoid receptors, such as RARs and RXRs, which are crucial for gene transcription and cell differentiation, also warrants more detailed investigation. bocsci.com
Advanced Analytical Techniques for Trace Analysis and Metabolomics
The accurate detection and quantification of anhydrovitamin A in biological samples, often present at trace levels, is critical for understanding its metabolism and function. Current analytical methods include high-performance liquid chromatography (HPLC) coupled with UV/Vis spectroscopy. researchgate.net However, the development of more sensitive and specific techniques is a key area for future research.
Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), offer enhanced sensitivity and specificity for metabolomics studies. scholaris.caresearchgate.net These methods can help in identifying and quantifying anhydrovitamin A and its metabolites within complex biological matrices like serum. scholaris.ca Solid-phase microextraction (SPME) is another promising sample preparation technique that can reduce matrix effects and improve the accuracy of analysis. scholaris.ca Furthermore, the application of techniques like Raman spectroscopy is being explored for the in situ monitoring of retinoid degradation, which can provide valuable insights into the stability and transformation of anhydrovitamin A. researchgate.net
| Analytical Technique | Application in Anhydrovitamin A Research | Key Advantages |
| HPLC-UV/Vis | Quantification of anhydrovitamin A and its isomers. researchgate.netdiva-portal.org | Established method, good for routine analysis. diva-portal.org |
| LC-HRMS | Metabolomics studies to identify and quantify anhydrovitamin A in biological samples. scholaris.ca | High sensitivity, high resolution, and good coverage of metabolites. scholaris.ca |
| SPME-LC-HRMS | Reduces matrix effects in complex samples like serum for more accurate quantification. scholaris.ca | Improved accuracy and reduced interference. scholaris.ca |
| Raman Spectroscopy | In situ monitoring of retinol (B82714) degradation to anhydrovitamin A. researchgate.net | Non-destructive, provides real-time information. researchgate.net |
Development of Anhydrovitamin A as a Biomarker
The potential of anhydrovitamin A as a biomarker for various physiological and pathological conditions is a significant area of future research. For instance, studies have identified anhydrovitamin A as a potential candidate marker for assessing the disease activity of psoriatic arthritis. scholaris.ca The conversion of vitamin A to anhydrovitamin A can be influenced by factors like strong acids, and its levels can be measured colorimetrically, suggesting its utility in certain diagnostic assays. itmedicalteam.plwaocp.org
Further research is needed to validate the correlation between anhydrovitamin A levels and specific diseases, establishing its sensitivity and specificity as a biomarker. This could lead to the development of new diagnostic tools for early disease detection and monitoring of treatment responses.
Controlled Synthesis of Specific Anhydrovitamin A Stereoisomers for Research
Anhydrovitamin A can exist in various stereoisomeric forms, and the biological activity of these isomers can differ significantly. researchgate.net The controlled synthesis of specific stereoisomers is crucial for conducting detailed investigations into their individual functions and interactions with biological targets. researchgate.netresearchgate.net
Future research in synthetic organic chemistry will focus on developing efficient and stereoselective methods for preparing pure isomers of anhydrovitamin A. Access to these specific compounds will enable researchers to perform more precise studies on their biological activities, receptor binding affinities, and metabolic fates. This will provide a clearer understanding of the structure-activity relationships of anhydrovitamin A.
Investigation of Anhydrovitamin A in Broader Biological Contexts (e.g., Plant Systems, Marine Organisms)
While much of the research on anhydrovitamin A has focused on mammals, its presence and potential roles in other biological systems remain largely unexplored. Anhydrovitamin A2 has been identified in freshwater fish, and its biosynthesis from precursors like 3-hydroxyretinol (B108295) has been studied. karger.comnih.gov The conversion of carotenoids to vitamin A and its derivatives, including anhydro forms, occurs in various fish species. portlandpress.com
Future investigations could extend to a wider range of organisms, including:
Plant Systems: Although plants are sources of provitamin A carotenoids, the metabolism and potential functions of anhydrovitamin A in plants are not well understood. acs.org Research in this area could reveal novel roles for retinoids in plant physiology.
Marine Organisms: The presence of anhydrovitamin A and related compounds has been noted in fish liver oils and whales. icrwhale.orgdss.go.th A broader survey of marine life could uncover unique metabolic pathways and biological functions of anhydrovitamin A in these environments.
Application of Computational Chemistry in Predicting Anhydrovitamin A Behavior
Computational chemistry and molecular modeling are powerful tools that can accelerate research by predicting the properties and behavior of molecules. schrodinger.comlongdom.org These methods can be applied to anhydrovitamin A to:
Predict Molecular Properties: Calculate electronic structure, geometry, and thermodynamic parameters. longdom.org
Simulate Interactions: Model the binding of anhydrovitamin A to proteins and other biological targets to understand its mechanism of action. openaccessjournals.com
Analyze Spectroscopic Data: Aid in the interpretation of experimental data from techniques like Raman spectroscopy. researchgate.net
By employing computational approaches, researchers can gain valuable insights into the structure-function relationships of anhydrovitamin A, guide the design of new experiments, and potentially identify novel applications for this compound. schrodinger.com The integration of computational and experimental methods will be crucial for advancing our understanding of anhydrovitamin A in the future. openaccessjournals.com
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for identifying and quantifying Anhydrovitamin A in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is widely used due to its sensitivity to retinoid isomers. For quantification, calibration with standardized reference materials (e.g., crystalline Anhydrovitamin A) is critical to avoid interference from degradation products. Internal standards like retinyl acetate can improve accuracy .
- Experimental Design : Include validation steps such as spike-and-recovery tests and inter-laboratory comparisons to ensure reproducibility. Sample preparation should minimize light and oxygen exposure to prevent isomerization .
Q. How can researchers differentiate Anhydrovitamin A from structurally similar retinoids during synthesis?
- Methodological Answer : Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are essential for structural confirmation. Key spectral markers include C=O stretching vibrations (IR) and proton shifts associated with conjugated double bonds (NMR). Chromatographic separation (e.g., silica gel column chromatography) followed by crystallography can isolate pure Anhydrovitamin A from byproducts like retro-vitamin A .
- Data Validation : Compare retention times and spectral data with published reference libraries (e.g., Budowski & Bondi, 1957) .
Q. What are the challenges in detecting Anhydrovitamin A in vivo, and how can they be addressed?
- Methodological Answer : Low bioavailability and rapid metabolism necessitate sensitive detection methods. Radiolabeled tracers (e.g., ³H- or ¹⁴C-Anhydrovitamin A) can track metabolic pathways. Liver homogenate assays combined with liquid scintillation counting are recommended for quantifying tissue-specific uptake .
- Experimental Pitfalls : Subcutaneous or oral administration in model organisms (e.g., rats) may yield negligible liver storage, requiring alternative endpoints like growth assays or histological analysis of epithelial tissues .
Advanced Research Questions
Q. How do metabolic pathways explain the limited bioactivity of Anhydrovitamin A compared to vitamin A?
- Methodological Answer : Anhydrovitamin A lacks the hydroxyl group required for direct conversion to retinoic acid. Instead, its bioactivity depends on hepatic hydroxylation to derivatives like 4-hydroxy-Anhydrovitamin A, which may transiently bind to retinol-binding proteins (RBPs). Use knockout models (e.g., RBP4⁻/⁻ mice) to isolate its metabolic fate .
- Data Contradictions : While liver storage assays show negligible retention, growth promotion in deficient rats suggests indirect activity via metabolites. Resolve this by profiling urinary metabolites via LC-MS/MS .
Q. What experimental designs can resolve discrepancies in reported biological potency of Anhydrovitamin A?
- Methodological Answer : Standardize bioassays using controlled diets and genetically homogenous animal cohorts. For example, vaginal smear assays in vitamin A-deficient rats reveal transient normalization of epithelial cells after high-dose Anhydrovitamin A administration, but potency estimates vary due to rapid depletion. Combine multiple endpoints (e.g., growth rate, liver histology) to triangulate activity .
- Critical Analysis : Earlier studies (e.g., Shantz et al., 1943) reported ~0.4% potency relative to vitamin A, but later work found no liver storage. Reconcile these by distinguishing between direct activity and metabolite-mediated effects .
Q. How can AI-driven data analysis improve the reliability of Anhydrovitamin A research?
- Methodological Answer : Machine learning algorithms (e.g., neural networks) can identify patterns in complex datasets, such as correlating spectral data with bioactivity. For example, train models on published LC-MS datasets to predict metabolite stability or toxicity .
- Implementation : Use open-source tools like Python’s Scikit-learn for regression analysis of dose-response curves. Ensure transparency by sharing raw data and code repositories .
Q. What structural modifications could enhance Anhydrovitamin A’s stability for therapeutic applications?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at the C4 position to reduce oxidative degradation. Computational chemistry tools (e.g., DFT simulations) can predict bond dissociation energies and guide synthesis. Validate stability via accelerated aging tests under UV light .
- Experimental Validation : Compare half-lives of modified analogs using HPLC-UV under standardized conditions (pH 7.4, 37°C) .
Tables for Reference
Table 1 : Comparative Bioactivity of Vitamin A Derivatives in Rat Models
Table 2 : Recommended Analytical Techniques for Anhydrovitamin A Research
| Technique | Application | Sensitivity Limit | Key Advantage |
|---|---|---|---|
| HPLC-UV | Quantification in serum | 0.1 ng/mL | High reproducibility |
| LC-MS/MS | Metabolite profiling | 0.01 ng/mL | Structural specificity |
| ¹H-NMR | Structural confirmation | 1 µg sample | Non-destructive |
Guidelines for Rigorous Research
- Data Quality : Adhere to Greenfield & Southgate (1992) guidelines for method documentation, including sampling protocols and recovery rates .
- Ethical Compliance : Use institutional animal care protocols (IACUC) for in vivo studies, especially when testing high-dose effects .
- Open Science : Share datasets via repositories like Zenodo to enable meta-analyses and reduce publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
